
3-(2-Chloro-phenyl)-5-methyl-isoxazole-4-carboxylic acid N'-(4-chloro-1-methyl-1H-pyrazole-3-carbonyl)-hydrazide
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Overview
Description
N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the oxazole ring: The oxazole ring can be formed by cyclization of appropriate intermediates.
Coupling reactions: The final compound can be obtained by coupling the pyrazole and oxazole intermediates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its biological activity and potential as a therapeutic agent.
Medicine: Investigating its potential use in drug development for treating various diseases.
Industry: Exploring its use in industrial processes and as a chemical intermediate.
Mechanism of Action
The mechanism of action of N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE include other oxazole derivatives and pyrazole derivatives. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets N’-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOHYDRAZIDE apart is its unique combination of functional groups and structural features
Properties
Molecular Formula |
C16H13Cl2N5O3 |
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Molecular Weight |
394.2 g/mol |
IUPAC Name |
N'-(4-chloro-1-methylpyrazole-3-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13Cl2N5O3/c1-8-12(13(22-26-8)9-5-3-4-6-10(9)17)15(24)19-20-16(25)14-11(18)7-23(2)21-14/h3-7H,1-2H3,(H,19,24)(H,20,25) |
InChI Key |
PAWYSBBUZKLOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=NN(C=C3Cl)C |
Origin of Product |
United States |
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